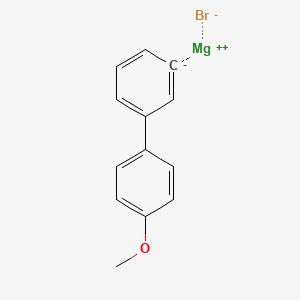
Magnesium;1-methoxy-4-phenylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-methoxy-4-phenylbenzene;bromide, also known as 4-Methoxyphenylmagnesium bromide, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This compound is particularly useful in various synthetic applications due to its reactivity and ability to introduce the 4-methoxyphenyl group into molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyphenylmagnesium bromide is synthesized by reacting 4-bromoanisole with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
4-Bromoanisole+Magnesium→4-Methoxyphenylmagnesium bromide
The reaction is initiated by adding a small amount of iodine or a few drops of dibromoethane to activate the magnesium surface .
Industrial Production Methods: In industrial settings, the preparation of 4-Methoxyphenylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and inert atmosphere to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with halides.
Scientific Research Applications
4-Methoxyphenylmagnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers in other molecules, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is due to the partial negative charge on the carbon atom bonded to magnesium .
Comparison with Similar Compounds
Phenylmagnesium bromide: Similar in structure but lacks the methoxy group.
4-Methylphenylmagnesium bromide: Similar but has a methyl group instead of a methoxy group.
4-Chlorophenylmagnesium bromide: Similar but has a chlorine atom instead of a methoxy group.
Uniqueness: 4-Methoxyphenylmagnesium bromide is unique due to the presence of the methoxy group, which can influence the reactivity and selectivity of the compound in various reactions. The methoxy group is an electron-donating group, which can stabilize the negative charge on the carbon atom, making it more reactive in nucleophilic addition reactions .
Properties
Molecular Formula |
C13H11BrMgO |
|---|---|
Molecular Weight |
287.43 g/mol |
IUPAC Name |
magnesium;1-methoxy-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H11O.BrH.Mg/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LRDPJOYGPYQNOX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


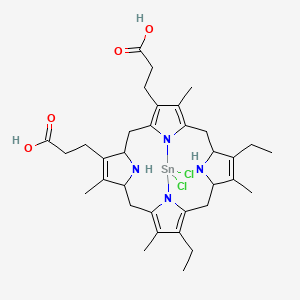
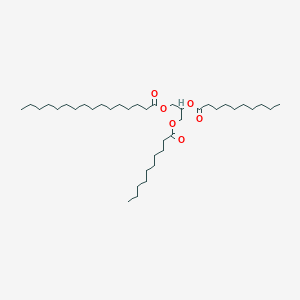
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
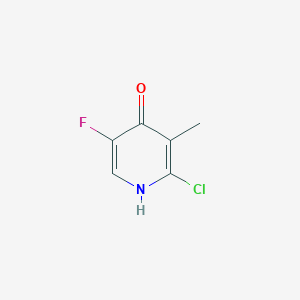
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
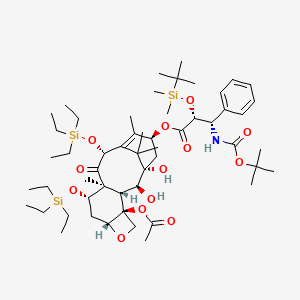
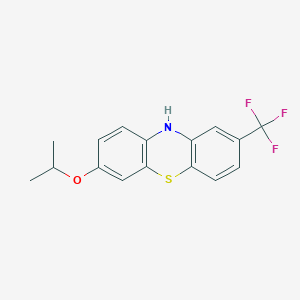
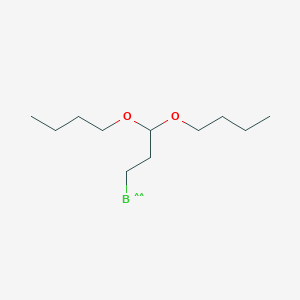
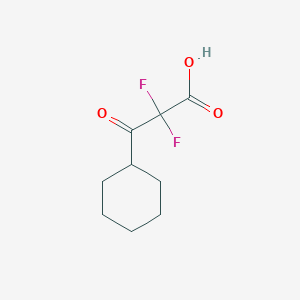
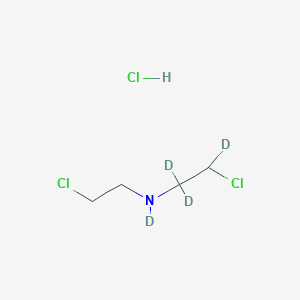


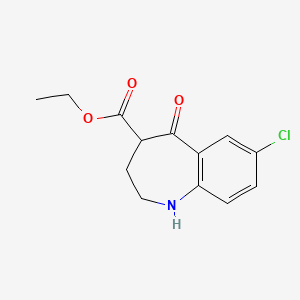
![(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B](/img/structure/B13410386.png)
